Head-to-Head Comparison: Thiomorpholine vs. Morpholine in Thieno[3,2-d]pyrimidine Scaffold
In a direct SAR study of 2,4-disubstituted thieno[3,2-d]pyrimidines, the thiomorpholine-containing analog (Compound 6e) was directly compared to its morpholine-containing counterpart (Compound 6b). The study found that 6e exhibited a slight decrease in PI3Kα inhibitory activity relative to 6b, but crucially, it demonstrated an improved potency toward mTOR inhibition [1].
| Evidence Dimension | Kinase Inhibition Profile (PI3Kα vs. mTOR) |
|---|---|
| Target Compound Data | Compound 6e (Thiomorpholine analog): Decreased PI3Kα activity, improved mTOR potency |
| Comparator Or Baseline | Compound 6b (Morpholine analog): Higher PI3Kα activity, lower mTOR potency |
| Quantified Difference | Directional shift; specific fold-change not reported in abstract but explicitly stated as improved mTOR potency with slight PI3Kα loss. |
| Conditions | Enzymatic assay using Kinase-Glo Plus luminescent assay for PI3Kα and Lance ultra assay for mTOR. |
Why This Matters
This provides a clear rationale for selecting the thiomorpholine derivative over a morpholine analog when mTOR inhibition is a higher priority in the experimental model, enabling a more tailored pharmacological tool.
- [1] Miao Z, Deng Y, Zhao L, et al. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. 2017;60(9):4023-4035. View Source
